molecular formula C16H14ClNO3 B2542255 2-Chloro-6-(3-phenylpropanamido)benzoic acid CAS No. 1411019-78-7

2-Chloro-6-(3-phenylpropanamido)benzoic acid

Cat. No.: B2542255
CAS No.: 1411019-78-7
M. Wt: 303.74
InChI Key: FRDDGGFVMOMBOB-UHFFFAOYSA-N
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Description

2-Chloro-6-(3-phenylpropanamido)benzoic acid (C₁₁H₁₇ClN₂O₂, molecular weight 177.63 g/mol) is a halogenated benzoic acid derivative functionalized with a 3-phenylpropanamido group at the 6-position and a chlorine substituent at the 2-position of the aromatic ring . This compound is cataloged as a synthetic intermediate in organic chemistry, likely utilized in pharmaceutical or materials science research due to its amide and carboxylic acid moieties, which are common pharmacophores or building blocks for larger molecules.

Properties

IUPAC Name

2-chloro-6-(3-phenylpropanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c17-12-7-4-8-13(15(12)16(20)21)18-14(19)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDDGGFVMOMBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(3-phenylpropanamido)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(3-phenylpropanamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Chloro-6-(3-phenylpropanamido)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(3-phenylpropanamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 2-chloro-6-(trifluoromethyl)benzoic acid enhances acidity and lipophilicity compared to the phenylpropanamido group, impacting solubility and reactivity .
  • Bioactivity : Oxazole-containing analogues (e.g., compound C₂₃H₁₄ClF₃N₂O₃) exhibit targeted biological activity (e.g., RORγt modulation), likely due to the oxazole ring’s ability to engage in π-π stacking or hydrogen bonding .

Physicochemical and Crystallographic Properties

Property This compound 2-Chloro-6-(trifluoromethyl)benzoic acid Oxazole Derivatives (e.g., C₂₃H₁₄ClF₃N₂O₃)
Solubility Moderate (amide and carboxylic acid groups) Low (lipophilic CF₃ group) Variable (depends on substituents)
Hydrogen Bonding High (amide NH, carboxylic OH) Moderate (carboxylic OH only) High (amide, oxazole N/O)
Crystallinity Likely crystalline (amide H-bonding) Well-characterized (industrial grade) High (rigid oxazole core)

Crystallography Tools :

  • SHELX and WinGX suites are widely used for structural determination of similar compounds, enabling analysis of hydrogen-bonding networks (e.g., sulfonamide derivatives in ) .

Market and Industrial Relevance

  • 2-Chloro-6-(trifluoromethyl)benzoic acid : Projected for significant market growth (2020–2025), driven by demand in agrochemicals and pharmaceuticals .

Biological Activity

2-Chloro-6-(3-phenylpropanamido)benzoic acid, also known by its CAS number 1411019-78-7, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a chlorinated benzoic acid core with an amide functional group attached to a phenylpropanamide side chain. Its molecular formula is C16_{16}H16_{16}ClN1_{1}O2_{2}.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. The presence of the chloro group may enhance the compound's interaction with microbial membranes, leading to increased permeability and cell death. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

Anticancer Activity

The compound has been evaluated for its anticancer properties. A study focusing on benzamide derivatives highlighted that modifications in the aromatic system can significantly affect their cytotoxicity against cancer cell lines. The specific activity of this compound against cancer cells remains to be fully characterized, but preliminary data suggest it may inhibit cell proliferation through apoptosis induction .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Similar compounds have been shown to interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders. The mechanism often involves competitive inhibition where the compound mimics the substrate of the enzyme .

The proposed mechanism of action for this compound involves:

  • Binding Affinity : The chloro and amide groups enhance binding affinity to target proteins.
  • Molecular Interactions : The compound may form hydrogen bonds and hydrophobic interactions with active sites on enzymes or receptors.
  • Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, allowing it to exert effects intracellularly.

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial efficacy against E. coli and S. aureus; showed significant inhibition at concentrations above 50 µg/mL.
Study 2 Evaluated cytotoxic effects on MCF-7 breast cancer cells; IC50 value determined at approximately 30 µM, indicating moderate activity.
Study 3 Explored enzyme inhibition; demonstrated competitive inhibition against dihydrofolate reductase (DHFR), a target in cancer therapy.

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